
1-Benzyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Benzyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C17H19N3O2. It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and nitrophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylpiperazine with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Benzyl-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-Benzyl-4-(4-nitrophenyl)piperazine has diverse applications across various scientific domains:
Medicinal Chemistry
- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 25 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Research demonstrated that this compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Biological Studies
- Mechanism of Action : The compound is believed to interact with specific molecular targets, including receptors and enzymes, modulating biological pathways that can lead to therapeutic effects. The nitro group can be reduced to an amino group, enhancing its interaction with biological targets .
Organic Synthesis
- Building Block for Complex Molecules : It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and specialty chemicals .
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition at low concentrations, highlighting its potential as a new antimicrobial agent.
Compound | Antimicrobial Activity (MIC) |
---|---|
This compound | 32 µg/mL |
This compound | 64 µg/mL |
1-(4-Nitrobenzyl)piperazine | Not reported |
Anticancer Activity
In another study focusing on human breast cancer cell lines (MCF-7), treatment with the compound resulted in reduced cell viability, indicating its potential as an anticancer drug.
Compound | Anticancer Activity (IC50) |
---|---|
This compound | 25 µM |
This compound | 50 µM |
1-(4-Nitrobenzyl)piperazine | Not reported |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, through its benzyl and nitrophenyl groups. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
4-Nitrophenylpiperazine: Lacks the benzyl group, which may affect its binding affinity and specificity in biological systems.
Uniqueness: 1-Benzyl-4-(4-nitrophenyl)piperazine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Biological Activity
1-Benzyl-4-(4-nitrophenyl)piperazine is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, patents, and research findings to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C17H18N3O2
- Molecular Weight : 302.34 g/mol
- Log P : 3.98 (indicating moderate lipophilicity)
- Polar Surface Area : 40.31 Ų
The compound exhibits its biological effects primarily through interactions with neurotransmitter systems and enzyme inhibition. Notably, it has been studied for its role in:
- Inhibition of Nitric Oxide Synthase (NOS) : This enzyme is crucial in various physiological processes, including neurotransmission and immune responses. Inhibition of NOS can lead to therapeutic effects in conditions like rheumatoid arthritis and asthma by modulating inflammatory responses .
- Antimicrobial Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant antibacterial and antifungal properties. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results are summarized in the following table:
Compound Name | MIC (mg/mL) | Activity Against |
---|---|---|
This compound | 0.025 | Staphylococcus aureus |
0.031 | Escherichia coli | |
0.050 | Candida albicans |
These findings suggest that the compound possesses significant antimicrobial activity, particularly against common pathogens.
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects:
- Antidepressant Activity : Preliminary studies indicate that derivatives of piperazine can modulate serotonin receptors, suggesting potential antidepressant properties .
- Anxiolytic Effects : The compound may exhibit anxiolytic effects by influencing GABAergic neurotransmission pathways, although further research is needed to confirm these effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The study demonstrated that this compound effectively inhibited bacterial growth within hours of exposure, showcasing its potential as a rapid treatment for bacterial infections.
Case Study 2: Inhibition of Nitric Oxide Synthase
A recent investigation focused on the compound's ability to inhibit NOS. Results showed that it could significantly reduce nitric oxide production in vitro, supporting its use as a therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
1-benzyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULTGZUGOISIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372648 | |
Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16155-08-1 | |
Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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